4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylacetyl)benzonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-11-3-5-12(6-4-11)13(16)10-15-7-1-2-8-15/h3-6H,1-2,7-8,10H2 |
InChI Key |
VRJRRBXAVNDDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Pyrrolidin-1-ylacetylbenzonitrile Core
The fundamental assembly of the 4-[2-(pyrrolidin-1-yl)acetyl]benzonitrile structure relies on combining the pyrrolidine (B122466) and benzonitrile (B105546) components. This can be achieved through several key synthetic pathways, including nucleophilic substitution and specialized diazo chemistry.
Key Synthetic Routes and Reaction Pathways, including Alpha-Diazo Amide Chemistry
A primary and direct route to the target molecule involves the nucleophilic substitution reaction between a haloacetylbenzonitrile and pyrrolidine. Specifically, 4-(2-chloroacetyl)benzonitrile (B1594178) serves as a key electrophilic intermediate. nih.gov The reaction proceeds by the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the C-N bond that finalizes the core structure.
Another sophisticated approach involves the application of alpha-diazo amide chemistry. This pathway would begin with the synthesis of a pyrrolidine-derived α-diazo acetamide. Such compounds can be synthesized through various methods, including diazo transfer reactions. Metal-catalyzed reactions of these α-diazo amides can then be employed to acylate the benzonitrile ring, potentially through a carbene insertion mechanism, to form the desired ketone linkage.
Precursor Compounds and Intermediate Derivatization in Pyrrolidine and Benzonitrile Synthesis
The synthesis of the core structure is dependent on the availability and reactivity of its constituent precursors. The pyrrolidine and benzonitrile moieties are typically constructed from simpler, commercially available starting materials which undergo derivatization to prepare them for the final coupling reaction.
For the pyrrolidine component, L-proline is a common and versatile precursor. beilstein-journals.org It can be derivatized through N-acylation followed by functional group transformations of the carboxylic acid. For instance, L-proline can react with chloroacetyl chloride to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org This intermediate can then be converted into an amide and subsequently dehydrated to a nitrile, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key building block for various inhibitors. beilstein-journals.orggoogle.comgoogle.com
For the benzonitrile portion, a common precursor is 4-formylbenzonitrile, which can be transformed into the required acetylbenzonitrile structure. orgsyn.org Another key intermediate, 4-(2-oxo-acetyl)-benzonitrile, can be synthesized from para-cyano-acetophenone via oxidation with selenium oxide. chemicalbook.com Benzonitrile and its derivatives are also produced industrially via the ammoxidation of toluene. medcraveonline.com
A summary of key precursors is provided in the table below.
| Precursor Compound | Role in Synthesis | Resulting Moiety |
| L-proline | Starting material for the chiral pyrrolidine component | Pyrrolidin-1-yl |
| 4-(2-Chloroacetyl)benzonitrile | Electrophilic partner for coupling with pyrrolidine | 4-acetylbenzonitrile (B130643) |
| Pyrrolidine | Nucleophilic component in substitution reactions | Pyrrolidin-1-yl |
| Chloroacetyl chloride | Acylating agent for pyrrolidine precursors | Acetyl linker |
Advanced Synthetic Techniques for Analogues and Derivatives
To explore structure-activity relationships and develop novel compounds, advanced synthetic methods are employed to create analogues and derivatives of the parent molecule. These techniques often focus on controlling stereochemistry and modifying functional groups.
Stereoselective Synthesis Approaches for Pyrrolidine Derivatives
While the parent this compound is achiral, the synthesis of chiral analogues, particularly those with substitutions on the pyrrolidine ring, requires stereoselective methods. A powerful strategy for achieving this is the 1,3-dipolar cycloaddition reaction. acs.orgrsc.org
This approach involves the reaction of an azomethine ylide with an alkene dipolarophile. By using chiral auxiliaries or catalysts, this [3+2] cycloaddition can proceed with high diastereoselectivity and enantioselectivity, allowing for the creation of densely substituted pyrrolidines with multiple, well-defined stereogenic centers. acs.orgresearchgate.netnih.gov For example, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile can direct the stereochemical outcome of the cycloaddition with an azomethine ylide, leading to proline derivatives with up to four stereocenters. acs.orgnih.gov
Functional Group Interconversions and Modifications on Benzonitrile and Acetyl Moieties
The benzonitrile and acetyl moieties of the core structure offer sites for further chemical modification to generate a library of derivatives. Standard organic transformations can be applied to alter these functional groups. organic-synthesis.comorganic-chemistry.org
Modifications of the Benzonitrile Group:
Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu
Modifications of the Acetyl (Ketone) Group:
Reduction: The carbonyl group (C=O) of the acetyl moiety can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). researchgate.net
Oxime Formation: Reaction with hydroxylamine (B1172632) can convert the ketone into an oxime.
Wittig Reaction: The ketone can be converted to an alkene through a Wittig or Horner-Wadsworth-Emmons reaction.
These functional group interconversions allow for the synthesis of a wide array of analogues with varied electronic and steric properties. researchgate.net
Optimization of Reaction Conditions and Yields in Academic Synthesis
Maximizing the yield and purity of this compound and its derivatives is a critical aspect of its synthesis. Optimization involves systematically varying reaction parameters such as solvent, temperature, catalyst, and reaction time.
In N-alkylation reactions, such as the reaction between 4-(2-chloroacetyl)benzonitrile and pyrrolidine, conditions are optimized to favor the desired substitution product while minimizing side reactions. Key parameters for optimization include the choice of base, solvent polarity, and reaction temperature. For instance, in related alkylations, optimizing the concentration of the alkylating agent (e.g., iodoacetamide), temperature, and reaction time has been shown to be crucial for achieving high completion rates and minimizing unwanted side reactions. nih.gov
The table below shows an example of how reaction conditions can be varied for optimization.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile (B52724) | Maximize solubility and reaction rate |
| Base | Potassium Carbonate | Triethylamine | Diisopropylethylamine | Efficiently neutralize acid byproduct |
| Temperature | Room Temperature | 50 °C | Reflux | Achieve optimal reaction kinetics |
| Catalyst | None | Potassium Iodide (KI) | Phase Transfer Catalyst | Increase reaction rate |
Spectroscopic and Structural Elucidation in Research
Advanced Spectroscopic Characterization Techniques
The definitive identification of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile relies on a combination of spectroscopic methods that probe the molecule's atomic and electronic structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent parts: the 4-acetylbenzonitrile (B130643) core and the pyrrolidine (B122466) ring. The synthesis typically involves the reaction of 4-(2-chloroacetyl)benzonitrile (B1594178) with pyrrolidine, and NMR is crucial for confirming the successful substitution.
In ¹H NMR spectroscopy, the aromatic protons on the benzonitrile (B105546) ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.1 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the acetyl group (adjacent to the carbonyl) would show a singlet, which would be shifted upfield compared to its position in the 4-(2-chloroacetyl)benzonitrile precursor. The protons of the pyrrolidine ring would present as two multiplets in the aliphatic region of the spectrum, corresponding to the α-protons and β-protons relative to the nitrogen atom.
In ¹³C NMR spectroscopy, distinct signals would confirm the presence of all carbon atoms. Key signals include the nitrile carbon (δ ~118 ppm), the carbonyl carbon (δ ~195-200 ppm), and the various aromatic carbons. The successful incorporation of the pyrrolidine ring would be confirmed by the appearance of its characteristic signals (typically δ ~45-55 ppm for carbons adjacent to the nitrogen and δ ~20-30 ppm for the other carbons).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Aromatic H (ortho to C≡N) | ~7.7 - 7.8 | C≡N | ~118 |
| Aromatic H (ortho to C=O) | ~8.0 - 8.1 | Aromatic C (quat., attached to C≡N) | ~112 |
| -C(=O)-CH₂-N- | ~3.7 - 3.9 | Aromatic CH (ortho to C≡N) | ~129 |
| Pyrrolidine α-CH₂ | ~2.6 - 2.8 | Aromatic CH (ortho to C=O) | ~133 |
| Pyrrolidine β-CH₂ | ~1.8 - 2.0 | Aromatic C (quat., attached to C=O) | ~138 |
| C=O | ~196 | ||
| -C(=O)-CH₂-N- | ~63 | ||
| Pyrrolidine α-CH₂ | ~54 | ||
| Pyrrolidine β-CH₂ | ~24 |
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) in Mechanistic and Structural Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by two strong absorption bands. The first is the stretching vibration of the nitrile group (C≡N), which appears in a distinct and sharp band around 2220-2230 cm⁻¹. The second is the stretching vibration of the ketone carbonyl group (C=O), which is expected around 1680-1690 cm⁻¹. The presence of C-H bonds in the aromatic ring and the aliphatic pyrrolidine ring would also be evident in the 2850-3100 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For this compound (C₁₃H₁₄N₂O), HRMS would detect the protonated molecular ion [M+H]⁺ with a calculated exact mass that can be distinguished from other molecules with the same nominal mass. This high degree of accuracy provides unambiguous confirmation of the compound's chemical formula.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Value |
|---|---|---|
| IR Spectroscopy | Nitrile (C≡N) Stretch | ~2225 cm⁻¹ |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |
| HRMS (ESI+) | Molecular Formula | C₁₃H₁₄N₂O |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 215.1184 |
Chiroptical Spectroscopy for Stereochemical Assignment
While this compound is an achiral molecule, many of its analogues developed for biological applications possess stereocenters. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is essential for assigning the absolute configuration of these chiral analogues.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Applications in Chiral Analogues
Vibrational Circular Dichroism (VCD) is the infrared analogue of Electronic Circular Dichroism (ECD). VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Since VCD spectra are highly sensitive to the three-dimensional arrangement of atoms, they provide a powerful tool for determining the absolute configuration of chiral molecules in solution. rsc.orgchemscene.com For a chiral analogue of this compound, such as one with a substituent on the pyrrolidine ring, VCD could be used to unambiguously assign its stereochemistry. This is typically achieved by comparing the experimental VCD spectrum with spectra calculated for the different possible enantiomers using Density Functional Theory (DFT). chemscene.com
ECD spectroscopy measures the differential absorption of circularly polarized UV-visible light. While ECD is a well-established technique, it is most effective for molecules with chromophores near the stereocenter. VCD, on the other hand, can provide structural information about the entire molecule as every vibrational mode is potentially VCD-active. The combination of VCD and ECD provides a complementary and robust method for stereochemical assignment. sigmaaldrich.com
X-ray Crystallography of Related Structures and Ligand-Protein Co-crystal Analysis
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds offers significant insight. For example, the crystal structure of 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile has been determined, confirming the geometry and connectivity of the pyrrolidin-benzonitrile moiety. researchgate.net
Of particular importance is the use of X-ray crystallography to understand how molecules like this compound interact with their biological targets. The pyrrolidine-benzonitrile scaffold is a key feature in a number of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. beilstein-journals.orgnist.gov
Co-crystal structures of LSD1 with related inhibitors have been solved, revealing the specific molecular interactions within the enzyme's active site. beilstein-journals.orgsigmaaldrich.com In these structures, the benzonitrile group often forms a crucial hydrogen bond with backbone amides of residues such as Ala539. beilstein-journals.org The pyrrolidine ring typically occupies a hydrophobic pocket and can form interactions with key residues like Asp555. beilstein-journals.org This structural information is invaluable for structure-based drug design, enabling the rational optimization of inhibitors to improve their potency and selectivity. The analysis of these co-crystal structures provides a detailed blueprint for how the this compound scaffold can be recognized by a protein target.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) Studies and Electronic Structure Analysis
Quantum mechanical studies are fundamental in elucidating the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's geometry, electronic distribution, and reactivity can be obtained.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 4-[2-(pyrrolidin-1-yl)acetyl]benzonitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to determine the optimized molecular geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The reactivity of the molecule can be assessed through various DFT-derived parameters. These quantum chemical parameters help in understanding the molecule's electronic structure and its propensity to engage in chemical reactions. nih.gov The insights gained from DFT are valuable for predicting how the molecule will behave in a biological system. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the analysis of its HOMO-LUMO gap provides insights into its potential for charge transfer within the molecule and its ability to interact with other molecules. rsc.org
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.97 |
| LUMO | -2.36 |
| HOMO-LUMO Gap | 4.61 |
Note: The data presented here is illustrative and based on typical values for similar compounds found in the literature. mdpi.com
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding how this compound might interact with biological macromolecules, such as proteins.
Prediction of Binding Affinities and Binding Modes with Biological Targets
Molecular docking simulations are used to predict the binding affinity and the specific binding mode of this compound with various biological targets. researchgate.netnih.gov By simulating the interaction between the ligand (the compound) and the protein's active site, researchers can estimate the strength of the binding, often expressed as a docking score or binding energy. These predictions are vital for identifying potential therapeutic targets and for the rational design of more potent derivatives. For instance, derivatives of similar benzonitrile (B105546) compounds have been evaluated as inhibitors for enzymes like lysine-specific demethylase 1. nih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites
The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. nih.gov Hydrophobic interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. nih.gov
The nitrile group in this compound can act as a hydrogen bond acceptor, a common interaction motif in drug-receptor binding. researchgate.net The pyrrolidine (B122466) and benzonitrile rings contribute to hydrophobic interactions within the binding pocket of a target protein. researchgate.net A detailed analysis of these interactions helps to explain the specificity and affinity of the compound for its biological target. nih.gov
Table 2: Predicted Interactions with a Hypothetical Protein Target
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | Serine, Threonine |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine |
Note: This table provides a generalized representation of potential interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, offering a more realistic representation of the biological environment compared to static docking models.
Structure-Based Drug Design Principles Applied to the Pyrrolidin-1-ylacetylbenzonitrile Scaffold
While specific structure-based drug design (SBDD) studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of this approach are widely applied to the broader class of pyrrolidine-containing compounds. SBDD is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structure of biological targets to design and optimize ligands with improved affinity and selectivity. The pyrrolidin-1-ylacetylbenzonitrile scaffold, with its distinct chemical features, serves as a valuable template for the application of these computational and theoretical methods.
The core of SBDD lies in understanding the molecular interactions between a ligand and its target protein at an atomic level. This knowledge enables the rational modification of a scaffold to enhance binding affinity and selectivity. Key techniques employed in the structure-based design of compounds analogous to this compound include molecular docking, pharmacophore modeling, and the analysis of structure-activity relationships (SAR). These methods allow researchers to predict how modifications to the pyrrolidine ring, the acetyl linker, or the benzonitrile group will affect the compound's interaction with a specific binding site.
For instance, in the development of inhibitors for various enzymes, the pyrrolidine moiety is often explored for its ability to form key interactions within a binding pocket. The nitrogen atom can act as a hydrogen bond acceptor, while the ring's puckered conformation allows for favorable van der Waals contacts. The benzonitrile group, on the other hand, can engage in various interactions, including hydrogen bonding via the nitrogen atom and pi-stacking with aromatic residues in the target protein.
A notable example of SBDD applied to a closely related scaffold is the development of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. manchester.ac.uk In these studies, molecular docking was employed to predict the binding mode of these inhibitors within the LSD1 active site. The nitrile group was predicted to form a crucial hydrogen bond with Lys661, while the basic center of the pyrrolidine ring was oriented towards acidic residues Asp555 and Asp556. manchester.ac.uk This predicted binding mode provided a structural rationale for the observed activity and guided the synthesis of more potent analogs.
The following table summarizes the biochemical and binding data for a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives, illustrating how subtle structural modifications can significantly impact inhibitory potency and binding affinity.
| Compound ID | Modification | LSD1 IC50 (nM) | Kd (nM) |
| 21a | N-Methyl | 1500 | >10000 |
| 21b | N-Ethyl | 340 | 1100 |
| 21c | N-Propyl | 120 | 200 |
| 21d | N-Isopropyl | 100 | 170 |
| 21e | N-Cyclopropyl | 110 | 110 |
| 21f | N-(2-fluoroethyl) | 90 | 100 |
| 21g | N-(2,2-difluoroethyl) | 57 | 22 |
This table is based on data from the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors. manchester.ac.uk
Furthermore, computational studies on other pyrrolidine derivatives highlight the versatility of this scaffold in drug design. For example, molecular docking studies of pyrrolidine-2,5-diones as novel TNF-α inhibitors have been conducted to identify key binding interactions and guide the optimization of these compounds. nih.govresearchgate.net Similarly, the structure-activity relationships of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase have been rationalized through molecular docking, correlating binding energies with inhibitory activity.
The general workflow for applying structure-based drug design to the pyrrolidin-1-ylacetylbenzonitrile scaffold would typically involve the following steps:
Target Identification and Structure Determination: Identifying a relevant biological target and obtaining its three-dimensional structure, either through experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling.
Molecular Docking: Computationally placing the this compound scaffold into the binding site of the target to predict its preferred orientation and binding affinity.
Identification of Key Interactions: Analyzing the docked pose to identify crucial hydrogen bonds, hydrophobic interactions, and other molecular interactions between the ligand and the protein.
Scaffold Modification and SAR Analysis: Proposing modifications to the scaffold based on the interaction analysis to enhance binding. This is often done in conjunction with synthesizing and testing a library of analogs to establish a structure-activity relationship.
Iterative Optimization: Repeating the cycle of design, synthesis, and testing to progressively improve the potency, selectivity, and pharmacokinetic properties of the lead compound.
Biological Activity and Mechanistic Investigations in Vitro and in Vivo, Non Human
Evaluation of Receptor Antagonism/Agonism
Histamine (B1213489) H3 Receptor Antagonism Studies in Related Benzofuran-Benzonitrile Derivatives
A series of benzofuran-benzonitrile derivatives incorporating a pyrrolidine (B122466) moiety have been identified as potent antagonists of the histamine H3 receptor. These compounds have demonstrated high binding affinity in in vitro assays using human and rat H3 receptors. For instance, compounds based on a 2-aminoethylbenzofuran skeleton have shown Ki values ranging from 0.1 to 5.8 nM. nih.gov One notable example, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, displayed a Ki of 1.5 nM for the human H3 receptor. nih.gov The potent antagonism of these compounds at the H3 receptor suggests their potential for modulating histamine-mediated neuronal pathways. In vivo studies in rodent models have further demonstrated the cognitive and attention-enhancing properties of these analogues, with efficacy observed at low doses. nih.gov
| Compound Name | Receptor Target | Ki (nM) | Species |
| 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) | Histamine H3 | 1.5 | Human |
| Related Benzofuran-Benzonitrile Derivatives | Histamine H3 | 0.1 - 5.8 | Human & Rat |
Selective Androgen Receptor Modulation (SARM) Research utilizing 4-(Pyrrolidin-1-yl)benzonitrile (B86329) Derivatives
Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been extensively investigated as selective androgen receptor modulators (SARMs). nih.gov These compounds are designed to exhibit tissue-selective anabolic effects, primarily on muscle and bone, while minimizing the androgenic effects on reproductive tissues such as the prostate. researchgate.net Research has shown that specific modifications to the pyrrolidine ring and the benzonitrile (B105546) core can lead to potent SARM activity. For example, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f) has been identified as a clinical candidate with an ideal SARM profile in the Hershberger assay, a standard in vivo model for assessing androgenic and anabolic activities. nih.gov In vivo studies in rodents and monkeys have confirmed the anabolic effects of these derivatives, demonstrating an increase in lean body mass. nih.gov
| Compound Name | Activity Profile | Key In Vivo Finding | Animal Model |
| 4-(pyrrolidin-1-yl)benzonitrile derivative 1b | SARM | Anabolic effects on muscle and CNS, neutral on prostate | Not Specified |
| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f) | SARM | Ideal SARM profile in Hershberger assay, increased lean body mass | Rodents, Monkeys |
Enzyme Inhibition and Modulation Studies
Cyclooxygenase (COX) Isozyme Inhibition Profiles of Pyrrolidine-Containing Analogues
The pyrrolidine scaffold is a common feature in a variety of cyclooxygenase (COX) inhibitors. While specific data on 4-[2-(pyrrolidin-1-yl)acetyl]benzonitrile is not available, related pyrrolidine-containing compounds have been evaluated for their inhibitory activity against COX-1 and COX-2 isozymes. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. For instance, certain 1,4-benzoxazine derivatives containing a pyrrolidine moiety have shown potent and selective COX-2 inhibition with IC50 values in the sub-micromolar range. rsc.org
| Compound Class/Name | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 1,4-Benzoxazine Derivative 3e | COX-2 | 0.57 | 242.4 |
| 1,4-Benzoxazine Derivative 3f | COX-2 | 0.61 | 213.1 |
| Diarylpyrazole Derivative PYZ16 | COX-2 | 0.52 | 10.73 |
| Celecoxib (Reference Drug) | COX-2 | 0.30 - 0.78 | >303 - 9.51 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms Involving Pyrrolidine Scaffolds
The pyrrolidine ring is a key structural motif in many dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral anti-hyperglycemic agents. The pyrrolidine scaffold mimics the proline residue of the natural substrates of DPP-4, allowing these inhibitors to bind to the active site of the enzyme. nih.gov The nitrile group, also present in some inhibitors, can form a reversible covalent bond with the catalytic serine residue in the DPP-4 active site, leading to potent inhibition. nih.gov Various pyrrolidine-based compounds have demonstrated significant DPP-4 inhibitory activity with IC50 values in the nanomolar to micromolar range. oatext.comresearchgate.net
| Compound Name/Class | Target | IC50 (nM) | Inhibition Mechanism |
| 2-benzylpyrrolidine derivative | DPP-4 | 300 | Competitive, Proline mimic |
| Bromo-substituted thiosemicarbazone | DPP-4 | 1.266 | Not Specified |
| Sitagliptin (Reference Drug) | DPP-4 | 4.380 | Competitive, forms reversible covalent adduct |
Diacylglycerol Kinase Gamma (DGKγ) Inhibition Studies of Acetyl-Indole Derivatives with Pyrrolidine Substituents
Recent research has identified acetyl-indole derivatives bearing a pyrrolidine substituent as inhibitors of diacylglycerol kinase gamma (DGKγ), an enzyme implicated in various cellular signaling pathways. In a study of novel 3-acetyl-indole derivatives, the incorporation of a pyrrolidine group at the amide moiety was found to influence the inhibitory activity. These compounds were evaluated for their ability to inhibit DGKγ in vitro, with some derivatives exhibiting potent inhibition.
| Compound Name/Class | Target | IC50 (nM) |
| 3-acetyl indole (B1671886) derivative with N-methyl | DGKγ | 13 |
| 3-acetyl indole derivative with N,N-dimethyl | DGKγ | >1000 |
| 3-acetyl indole derivative with pyrrolidine | DGKγ | 290 |
Inorganic Pyrophosphatase (PPase) Inhibitory Activity and Related Antimicrobial Efficacy
In the quest for novel antimicrobial agents, inorganic pyrophosphatases (PPases) have emerged as promising targets due to their essential role in microbial metabolism. Research into 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives has identified them as a new class of PPase inhibitors. nih.govnih.gov These compounds, discovered through a high-throughput screening assay, have demonstrated significant antibacterial activity. nih.gov
While the specific compound this compound was not directly tested in these studies, the structural core of the active triazine derivatives features a substituted pyrrolidin-1-yl group, highlighting the importance of this moiety for the observed biological effect. The synthesis of these active triazine analogues suggests that a precursor with a pyrrolidinyl group is a key component. nih.gov One of the optimized compounds in this series displayed potent antibiotic activity against a range of drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis, at concentrations that were not toxic to mammalian cells. nih.gov
Kinase Inhibition Profiling
The pyrrolidinyl-acetyl-benzonitrile scaffold is a key feature in the design of kinase inhibitors, particularly those targeting pathways crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Pyrrolidinyl-Substituted Quinazoline (B50416) Derivatives
Quinazoline-based molecules are a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. amazonaws.comnih.gov Various synthetic strategies have been developed to produce a diverse range of 4-anilinoquinazoline (B1210976) derivatives. amazonaws.com These methods often involve the modification of the quinazoline core at different positions to enhance potency and selectivity. nih.govnih.gov
The incorporation of side chains containing basic groups, such as a pyrrolidine ring, has been explored to improve the pharmacological properties of these inhibitors. nih.govnih.gov Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, the structural similarity of its components to the side chains of some potent EGFR inhibitors suggests its potential as a valuable synthetic intermediate. For instance, the synthesis of quinazolinone derivatives has been shown to involve the reaction of a quinazolinone core with various aniline (B41778) compounds, indicating that a suitably functionalized aniline bearing the pyrrolidinyl-acetyl-benzonitrile moiety could be a viable synthetic route. nih.gov
Akt Pathway Modulation in Anti-NSCLC Research
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in non-small cell lung cancer (NSCLC). nih.govtbzmed.ac.ir Consequently, the inhibition of this pathway, particularly the Akt kinase, is a significant focus of anti-cancer drug discovery. e-crt.orgnih.gov
Derivatives containing the benzonitrile moiety have been investigated as inhibitors of this pathway. For example, a benzothienopyrimidine derivative was identified as a potent allosteric Akt1 inhibitor with an IC50 of 256 nM. e-crt.org This compound demonstrated a dose-dependent reduction in the growth of several lung cancer cell lines and was shown to inhibit the phosphorylation of Akt. e-crt.org Furthermore, studies on other heterocyclic compounds tethered to triazoles have shown that they can downregulate the expression of key components of this pathway, including EGFR, PI3K, and mTOR. rsc.org The structural elements of this compound are consistent with features found in molecules targeting the Akt pathway, suggesting its potential as a scaffold for the development of novel inhibitors.
Ion Channel Modulation Studies
Voltage-Gated Sodium Channel Blocking Activity of Pyrrolidine-Benzisoxazole Derivatives
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are genetically validated targets for the treatment of pain. nih.gov Pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers. researchgate.net In a separate line of research, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives have been prepared and shown to possess significant anticonvulsant activities, a therapeutic effect often associated with the blockade of voltage-gated sodium channels. nih.gov
One of the most active compounds from this series, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione, exhibited an ED50 value of 14.90 mg/kg in a maximal electroshock (MES) test in rats. nih.gov While the direct synthesis of these active molecules from this compound is not documented, the benzonitrile group is a common precursor for the formation of a benzisoxazole ring. This suggests that the title compound could serve as a key starting material in the synthesis of these neuroprotective agents.
Cellular and Biochemical Assay Methodologies
A variety of established assay methodologies are employed to determine the biological activity of compounds related to this compound.
| Target Class | Assay Type | Description | Key Measurements |
| PPase Inhibition | Colorimetric Assay | Measures the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of pyrophosphate (PPi). Methods often use reagents like malachite green or gold nanoparticles that change color in the presence of Pi. acs.orgnih.govnih.govresearchgate.netmdpi.com | Absorbance change at a specific wavelength (e.g., 660 nm), which is proportional to Pi concentration. |
| EGFR Kinase Inhibition | MTT Cell Proliferation Assay | A colorimetric assay that measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is proportional to the number of viable cells. spandidos-publications.comnih.govnih.gov | Optical density (absorbance) at ~570 nm, used to calculate cell viability and the IC50 value of the inhibitor. |
| Akt Pathway Modulation | Western Blotting | A technique to detect and quantify specific proteins in a sample. It is used to measure the levels of phosphorylated (activated) Akt (p-Akt) and other downstream signaling proteins relative to the total amount of each protein. bio-rad-antibodies.combio-rad-antibodies.comnih.govresearchgate.netptglab.com | Band intensity on the blot, which corresponds to the amount of total and phosphorylated proteins. |
| Sodium Channel Modulation | Patch-Clamp Electrophysiology | Considered the "gold standard" for studying ion channels, this technique measures the flow of ions through a single channel or across the entire cell membrane by controlling the membrane voltage. nih.govnanion.dedocumentsdelivered.comnih.govresearchgate.net | Ionic current, which provides information on channel activation, inactivation, and blockade by the test compound. |
In Vitro Cell-Based Assays for Target Engagement and Pathway Analysis
Investigations into derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have provided evidence of specific target engagement and pathway modulation in cell-based systems. As part of an effort to develop reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in epigenetic therapy, a series of these compounds were evaluated. nih.gov
In human THP-1 acute myeloid leukemia cells, the biological activity of these inhibitors was confirmed by measuring the expression of a surrogate cellular biomarker, CD86. nih.govmanchester.ac.uk The increase in the expression levels of this cell surface marker in response to LSD1 inhibition serves as a robust cellular assay to confirm that the compound is engaging its intended target and modulating the relevant downstream pathway. manchester.ac.uk One of the most active derivatives, compound 21g (from the study), demonstrated a clear dose-dependent increase in CD86 expression, confirming its cellular activity and target engagement. manchester.ac.uk This type of assay is crucial for validating that a compound's biochemical potency translates into a measurable effect within a biological cellular context. nih.govmanchester.ac.uk
Enzymatic Activity Assays for Inhibitor Potency Determination
The pyrrolidine-benzonitrile scaffold has been incorporated into inhibitors targeting various enzymes. Enzymatic assays are fundamental in determining the potency and selectivity of these compounds.
For instance, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov The most active compound from this series demonstrated a dissociation constant (Kd) value of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against the LSD1 enzyme. nih.gov Notably, this compound showed excellent selectivity, with no significant activity against the related monoamine oxidase enzymes MAO-A and MAO-B (IC50 > 25 µM). manchester.ac.uk
In other research, novel pyrrolidine-benzenesulfonamide derivatives were evaluated for their inhibitory effects on carbonic anhydrases (CAs) and acetylcholinesterase (AChE). researchgate.net The most potent inhibitors displayed inhibitory constant (Ki) values in the nanomolar range against human CA isoforms (hCA I and hCA II) and AChE, highlighting the versatility of the pyrrolidine scaffold in designing enzyme inhibitors. researchgate.net Furthermore, a distinct series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were identified as potent and isoform-selective non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, with potencies under 100 nM. researchgate.net
| Compound Class | Target Enzyme | Potency Measurement | Reported Value | Source |
|---|---|---|---|---|
| 4-(Pyrrolidin-3-yl)benzonitrile derivative (21g) | LSD1 | Biochemical IC50 | 57 nM | nih.gov |
| 4-(Pyrrolidin-3-yl)benzonitrile derivative (21g) | LSD1 | Kd | 22 nM | nih.gov |
| 4-(Pyrrolidin-3-yl)benzonitrile derivative (21g) | MAO-A / MAO-B | IC50 | > 25 µM | manchester.ac.uk |
| Pyrrolidine-benzenesulfonamide derivative (3b) | hCA I | Ki | 17.61 nM | researchgate.net |
| Pyrrolidine-benzenesulfonamide derivative (3b) | hCA II | Ki | 5.14 nM | researchgate.net |
| Pyrrolidine-benzenesulfonamide derivative (6a) | AChE | Ki | 22.34 nM | researchgate.net |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-one | AKR1C3 | IC50 | <100 nM | researchgate.net |
In Vivo Pharmacological Studies in Animal Models
Assessment of Cognitive Enhancement in Rodent Models Related to H3 Receptor Antagonism
The histamine H3 receptor is a key target for cognitive enhancement. A structurally related compound, ABT-239 , which features a benzonitrile and a methylpyrrolidinyl group, is a potent and selective H3 receptor antagonist. acs.orgnih.gov This compound has demonstrated significant efficacy in animal models of cognition and attention. acs.org
In vivo studies showed that ABT-239 was fully effective in two distinct rodent behavioral models. nih.gov It improved memory in a five-trial inhibitory avoidance acquisition model in rat pups and enhanced performance in a social recognition memory model in adult rats. acs.orgnih.gov The compound also improved gating deficits in mice, a model relevant to schizophrenia. nih.gov The mechanism for these pro-cognitive effects is believed to be the blockade of H3 autoreceptors, which leads to an enhanced release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in brain regions such as the frontal cortex and hippocampus. nih.govacs.org Importantly, these cognitive-enhancing effects were observed without concomitant stimulation of locomotor activity, indicating a desirable selectivity for cognitive processes over general central nervous system stimulation. nih.gov
| Animal Model | Species | Behavioral Test | Observed Effect | Source |
|---|---|---|---|---|
| Cognitive Acquisition | Rat Pups | Five-Trial Inhibitory Avoidance | Full Efficacy | acs.orgnih.gov |
| Social Memory | Adult Rats | Social Recognition | Improved Memory | acs.orgnih.gov |
| Sensory Gating | DBA/2 Mice | Prepulse Inhibition of Startle | Improved Gating Deficits | nih.gov |
Anabolic Activity in Levator Ani Muscle Models
The Hershberger assay, which uses the levator ani muscle in rats as a surrogate endpoint, is a primary method for assessing the anabolic activity of compounds, particularly Selective Androgen Receptor Modulators (SARMs). nih.gov This assay is used to demonstrate tissue-selective anabolic effects. nih.govnih.gov At present, a review of the available scientific literature did not yield studies linking this compound or its closely related structural analogs to anabolic activity in levator ani muscle models. Research in this area has focused on other chemical scaffolds, such as arylpropionamides and hydantoin (B18101) derivatives, which have shown the ability to increase levator ani muscle weight in castrated rats. nih.govlupinepublishers.com
Anti-inflammatory Effects in Preclinical Models
The pyrrolidine scaffold is present in numerous compounds investigated for anti-inflammatory properties. nih.gov Derivatives containing this moiety have been shown to inhibit key enzymes in the inflammatory cascade. For example, certain pyrrolizine derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), two enzymes central to the production of inflammatory mediators. pharaohacademy.com
In preclinical models, such as the carrageenan-induced paw edema test in rats, pyrrolidine-2,5-dione derivatives have demonstrated significant in vivo anti-inflammatory activity. ebi.ac.uk The mechanism of action for some of these compounds involves the inhibition of mediators like prostaglandins (B1171923) and leukotrienes. ebi.ac.uk Another study on newly synthesized pyrrolidine derivatives showed significant anti-inflammatory effects, with molecular docking studies suggesting interactions with COX-1 and COX-2 enzymes. nih.gov While these findings establish the anti-inflammatory potential of the broader class of pyrrolidine-containing molecules, specific preclinical data for this compound is not available.
Cytotoxic and Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The pyrrolidine ring is a versatile scaffold found in many compounds designed and evaluated for anticancer activity. nih.govresearchgate.net Numerous studies have demonstrated the cytotoxic and antiproliferative effects of various pyrrolidine derivatives against a range of human cancer cell lines.
For example, a series of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated against the human A549 lung cancer cell line. mdpi.com Compounds that incorporated 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed potent activity, reducing cancer cell viability significantly more than the reference drug cytarabine. mdpi.com In another study, pyrrolidine-thiazole derivatives were shown to possess cytotoxic effects. frontiersin.org Additionally, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were identified as promising agents against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with half-maximal effective concentration (EC50) values in the low micromolar range. nih.gov The antiproliferative activity of certain pyrrolidine derivatives in colon cancer cell lines, such as DLD-1, has also been documented. researchgate.net
| Compound Class | Cancer Cell Line | Assay | Reported Activity | Source |
|---|---|---|---|---|
| Pyrrolidone with 1,3,4-oxadiazolethione | A549 (Lung) | MTT | Reduced viability to 28.0% | mdpi.com |
| Pyrrolidone with 4-aminotriazolethione | A549 (Lung) | MTT | Reduced viability to 29.6% | mdpi.com |
| Thiophen-containing pyrrolidine derivative | MCF-7 (Breast) | - | IC50 = 17 µM | nih.gov |
| Thiophen-containing pyrrolidine derivative | HeLa (Cervical) | - | IC50 = 19 µM | nih.gov |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | MTT | EC50 = 2.5–20.2 µM | nih.gov |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | MTT | EC50 = 2.5–20.2 µM | nih.gov |
Structure Activity Relationship Sar Studies and Lead Optimization
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity and Selectivity
The pyrrolidine ring is a versatile scaffold in drug discovery, largely due to the three-dimensional character conferred by its sp3-hybridized carbons and the non-planar, flexible nature of the ring itself. The spatial arrangement and stereochemistry of substituents on this ring can significantly influence the molecule's conformation and, consequently, its biological efficacy. nih.gov
In the context of related structures, SAR studies have demonstrated that the introduction of substituents onto the pyrrolidine ring is a key strategy for modulating activity. For instance, in a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), the pyrrolidine scaffold was essential for activity. nih.govmanchester.ac.uk The flexibility of the saturated ring system allows it to adopt a conformation where substituents can be oriented favorably within a binding site. manchester.ac.uk
Furthermore, the stereoelectronics of the pyrrolidine ring can be controlled by the choice of substituents, which in turn affects the ring's puckering. This conformational control is a critical factor in optimizing interactions with specific biological targets. nih.gov The basicity of the pyrrolidine nitrogen can also be shifted by substituents at the C-2 position, which can alter binding characteristics. nih.gov Studies on related pyrrolidine structures have shown that cis- or trans-orientation of substituents can dramatically affect activity, with one isomer often being strongly preferred over the other. nih.gov
Role of Benzonitrile (B105546) Moiety Modifications in Receptor Binding and Target Specificity
The benzonitrile moiety is a crucial component for the biological activity of this class of compounds, often serving as a key interaction point with the target receptor. The cyano group can act as a hydrogen bond acceptor, while the benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions within the binding pocket.
In the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, the 4-cyanophenyl group was identified as a critical element for potent inhibition. nih.govmanchester.ac.uk The most active compounds in this series retained this moiety, highlighting its importance for target engagement. The interaction of the benzonitrile group is a key driving force for the formation of stable complexes with host molecules, suggesting its significant role in receptor binding.
Modifications to the benzonitrile ring, such as the introduction of other substituents, can be used to fine-tune binding affinity and selectivity. For example, in a series of selective androgen receptor modulators (SARMs), analogues featuring 2-chlorobenzonitrile (B47944) and 3-fluoro-2-methylbenzonitrile (B64138) groups were synthesized to optimize the biological profile. These substitutions demonstrate that the electronic and steric properties of the benzonitrile ring can be altered to enhance interactions with the target protein.
Linker Region Design and Conformational Constraints Affecting Activity
The acetyl group in 4-[2-(pyrrolidin-1-yl)acetyl]benzonitrile acts as a linker, connecting the pyrrolidine and benzonitrile moieties. The structure and conformation of this linker are critical for correctly positioning the two key pharmacophoric groups for optimal interaction with a biological target. The inherent flexibility of this α-aminoketone linker allows the molecule to adopt various conformations.
Medicinal chemistry principles suggest that modulating the flexibility of such linkers can have a profound impact on biological activity. Introducing conformational constraints is a common strategy to lock a molecule into its bioactive conformation, which can lead to enhanced potency and selectivity. nih.govnih.gov For example, incorporating a flexible side chain into a more rigid cyclic framework often results in improved inhibitor potency. nih.gov This is attributed to a reduction in the entropic penalty upon binding. However, such modifications must be carefully designed, as unfavorable steric interactions introduced by the constraining elements can also lead to a dramatic loss of activity. nih.gov
Applying this principle, the activity of this compound analogues could potentially be enhanced by introducing rigidity into the acetyl linker, for instance, through cyclization or the incorporation of double bonds. Such modifications would restrict the rotational freedom between the pyrrolidine and benzonitrile rings, potentially favoring a more potent binding conformation. nih.gov
Design and Synthesis of Analogues for Enhanced Potency and Desired Biological Profiles
The design and synthesis of analogues of this compound are driven by the goal of improving potency, selectivity, and pharmacokinetic properties. A successful approach in this area has been "scaffold-hopping," where a known chemical scaffold is replaced with a structurally different one that maintains a similar spatial arrangement of key functional groups.
For example, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were designed as effective scaffold-hops of a previously reported LSD1 inhibitor, GSK-690. nih.govmanchester.ac.uk This strategy led to the development of structurally novel inhibitors with high potency. The synthesis of these trans-pyrrolidine analogues was achieved via a 1,3-dipolar cycloaddition of trans-stilbene (B89595) precursors. manchester.ac.uk
Optimization of these new leads focused on modifying the substituents on both the pyrrolidine and the second aryl ring (not the benzonitrile ring, which was kept constant). This systematic modification led to compounds with significantly improved activity. The most potent analogue identified, compound 21g , exhibited a dissociation constant (Kd) of 22 nM and a biochemical IC50 of 57 nM against LSD1. nih.govmanchester.ac.uk Furthermore, this compound showed an improved safety profile, with better selectivity over the hERG ion channel compared to the original inhibitor, and no activity against the related MAO-A and MAO-B enzymes. nih.govmanchester.ac.uk This work highlights how rational design and synthesis can yield analogues with superior potency and more desirable biological profiles. manchester.ac.uk
Data Tables
Table 1: Biological Activity of Optimized 4-(Pyrrolidin-3-yl)benzonitrile Analogue
| Compound | Target | Kd (nM) | Biochemical IC50 (nM) |
|---|
| 21g | LSD1 | 22 | 57 |
Data sourced from studies on reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govmanchester.ac.uk
Advanced Research Applications and Future Directions
Utility as a Chemical Probe for Investigating Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The structure of 4-[2-(pyrrolidin-1-yl)acetyl]benzonitrile makes it an intriguing candidate for development into such a tool. The nitrile group (C≡N) in particular offers a unique spectroscopic handle. It possesses a distinct stretching vibration in the infrared (IR) spectrum, which is sensitive to the local chemical and electrostatic environment. researchgate.net This property allows the benzonitrile (B105546) portion of the molecule to be used as an IR probe to monitor interactions and changes within a protein's binding pocket or other biological milieus. researchgate.net
Furthermore, while the native molecule is not fluorescent, its scaffold can be systematically modified to create fluorescent probes. The carbazole (B46965) ring, for instance, is known for its strong fluorescence properties and can be incorporated into molecular designs to create probes for studying enzymes and protein structures. mdpi.com By analogy, synthetic strategies could append fluorophores to the this compound scaffold, enabling researchers to visualize its localization and interactions within living cells, thereby helping to elucidate complex biological pathways.
Scaffold for Novel Therapeutic Agent Discovery in Preclinical Development
The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry. acs.org Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding sites compared to flat aromatic rings, and the presence of stereocenters can be crucial for target selectivity. researchgate.net This five-membered nitrogen heterocycle is a core component of numerous biologically active compounds, from natural alkaloids to synthetic drugs. mdpi.com
The combination of a pyrrolidine ring and a benzonitrile group has proven to be a powerful strategy in the development of potent and selective enzyme inhibitors. A notable example is the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. Researchers identified a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as highly effective reversible inhibitors of LSD1. nih.gov In these molecules, the pyrrolidine provides the core scaffold for interacting with the enzyme, while the benzonitrile group engages in key binding interactions. The lead compound from this series demonstrated significant potency in biochemical assays. nih.gov
Table 1: Inhibitory Activity of a Lead 4-(Pyrrolidin-3-yl)benzonitrile Derivative against LSD1
| Compound | Binding Affinity (Kd) | Biochemical Inhibition (IC50) |
|---|---|---|
| Compound 21g | 22 nM | 57 nM |
Data sourced from a study on reversible inhibitors of LSD1. nih.gov
Moreover, the nitrile group itself is a versatile pharmacophore. It can act as a bioisostere for a carbonyl group, functioning as a hydrogen bond acceptor, a feature essential for the activity of non-steroidal aromatase inhibitors used in breast cancer treatment. nih.gov The structural motifs present in this compound therefore position it as a valuable starting point for scaffold-based drug discovery campaigns targeting a variety of enzymes and receptors.
Integration into Multidisciplinary Chemical Biology Research
Chemical biology bridges the fields of chemistry and biology to understand biological systems at the molecular level. A molecule like this compound and its derivatives serve as ideal tools for this interdisciplinary field. Once a potent and selective derivative is developed, as in the case of the LSD1 inhibitors, it can be used to probe the enzyme's function in a cellular context. nih.gov
For example, treating acute myeloid leukaemia cells with a 4-(pyrrolidin-3-yl)benzonitrile-based inhibitor led to an increased expression of the cellular biomarker CD86. nih.gov This demonstrates how a chemical tool synthesized by chemists can be used by biologists to confirm the physiological role of its target protein and uncover downstream effects of its inhibition. Such studies are crucial for validating new drug targets and understanding the complex networks that govern cell behavior.
Development of Analytical Methods for Research Sample Quantitation
The progression of a compound from initial discovery to a validated research tool requires robust analytical methods to determine its purity, concentration, and stability in various experimental matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. Given that this compound contains a ketone functional group, a well-established HPLC method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comauroraprosci.comresearchgate.net This reaction creates a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector at approximately 360 nm. auroraprosci.comepa.gov A typical method would involve separation on a reverse-phase C18 column using a mobile phase gradient of acetonitrile (B52724) and water. auroraprosci.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying metabolites in biological samples. For a related compound, α-pyrrolidinopropiophenone, GC-MS analysis successfully identified metabolites formed through hydroxylation of the pyrrolidine ring and other pathways. mdma.ch Direct analysis of this compound by GC-MS would likely require a derivatization step, such as trimethylsilylation or acetylation, to increase its volatility and thermal stability. mdma.ch The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern, making it invaluable for both quantification and identification.
Spectrophotometric methods offer a rapid and accessible means for quantification and are often used in the development of high-throughput research assays. The benzonitrile portion of the molecule contains a benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for direct quantification using UV-Vis spectrophotometry.
In the context of research assay development, such as an enzyme inhibition assay, changes in the UV-Vis spectrum can be monitored to determine reaction kinetics. More advanced techniques, like first-derivative spectrophotometry, can be employed to resolve the analyte's spectral signal from interfering substances in a complex mixture without prior separation. researchgate.net This approach has been successfully used to quantify drugs in the presence of their degradation products. researchgate.net Additionally, the characteristic IR absorption of the nitrile group can be used for structural confirmation and quantitative analysis in non-aqueous solvents. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic acetylation of pyrrolidine with a benzonitrile precursor under anhydrous conditions. Key steps include:
- Use of coupling agents (e.g., DCC or EDC) to activate the acetyl group for reaction with pyrrolidine.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents.
- Confirm purity using HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and 1H/13C NMR (in CDCl₃ or DMSO-d₆) to verify absence of byproducts like unreacted pyrrolidine or acetyl intermediates .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the nitrile group or pyrrolidine ring oxidation.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Neutralize nitrile-containing residues with alkaline permanganate before disposal .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- 1H/13C NMR to confirm backbone structure (e.g., pyrrolidine methylene protons at δ 1.8–2.2 ppm, nitrile carbon at ~115 ppm).
- FT-IR for functional groups (C≡N stretch ~2240 cm⁻¹, carbonyl C=O ~1700 cm⁻¹) .
- Chromatography :
- HPLC-MS to detect trace impurities (e.g., hydrolyzed products).
- TLC (silica gel, UV visualization) for rapid purity assessment during synthesis .
Advanced Research Questions
Q. How can this compound be utilized in the design of covalent organic frameworks (COFs) for catalytic applications?
- Methodological Answer :
- The nitrile group can act as a linker in COF synthesis via condensation reactions (e.g., with boronic acids or amines). For example:
- React with phenyl diboronic acid to form imine-linked COFs, leveraging the nitrile’s electron-withdrawing properties to enhance framework stability .
- Characterize porosity via BET surface area analysis (N₂ adsorption at 77 K) and crystallinity via powder XRD (compare with simulated patterns from single-crystal data) .
- Advanced Tip : Optimize reaction stoichiometry and solvent polarity (e.g., mesitylene/dioxane mixtures) to achieve eclipsed or staggered COF architectures .
Q. What strategies can resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts or IR vibrations).
- 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyrrolidine or acetyl signals .
- Single-Crystal XRD : Resolve structural ambiguities by growing crystals (solvent: ethanol/water) and analyzing bond lengths/angles .
- Literature Reconciliation : Cross-reference with structurally analogous compounds (e.g., 4-(4-Hydroxypiperidin-4-yl)benzonitrile) to identify systematic shifts .
Q. What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR).
- Cellular Uptake : Perform LC-MS/MS quantification in cell lysates to assess permeability (e.g., Caco-2 monolayer model).
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
